3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid
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Overview
Description
3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid is a chemical compound with the molecular formula C11H13NO4 It is a derivative of isoindoline and contains a dioxo group, making it an interesting compound for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid typically involves the reaction of isoindoline derivatives with appropriate reagents to introduce the dioxo and propanoic acid groups. One common method involves the cyclization of N-substituted phthalimides with propanoic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The dioxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known isoindoline derivative with similar structural features.
Phthalimide: Another compound with a related structure, used in organic synthesis.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(1,3-Dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid (CAS Number: 98711-19-4) is a compound of interest due to its potential biological activities and applications in pharmaceuticals. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
- Molecular Formula : C₁₁H₁₃N₁O₄
- Molecular Weight : 223.22 g/mol
- Structural Characteristics : The compound features a hexahydroisoindole core with a propanoic acid moiety, contributing to its unique biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells through the activation of caspase pathways. The compound's structure may facilitate interaction with cellular targets involved in cell proliferation and survival.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress markers in neuronal cells and promote cell survival under neurotoxic conditions.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
Anticancer Mechanism
The compound may exert its anticancer effects by:
- Modulating signaling pathways related to apoptosis.
- Inhibiting angiogenesis through the downregulation of vascular endothelial growth factor (VEGF).
Antimicrobial Mechanism
The antimicrobial action is likely due to:
- Disruption of the bacterial cell wall.
- Interference with metabolic pathways essential for bacterial survival.
Neuroprotective Mechanism
Neuroprotection may be achieved through:
- Scavenging free radicals.
- Enhancing antioxidant defenses within neuronal cells.
Toxicological Profile
Despite its potential therapeutic benefits, toxicity assessments indicate that the compound poses risks to aquatic life and may have harmful effects if ingested. Regulatory bodies classify it as very toxic to aquatic organisms with long-lasting effects . Therefore, careful consideration is necessary regarding its environmental impact and safety for human use.
Properties
IUPAC Name |
3-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCYVQLUKFBWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.